molecular formula C5H6N2O B1310943 1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 27258-33-9

1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1310943
CAS No.: 27258-33-9
M. Wt: 110.11 g/mol
InChI Key: RAJRANFZSWDUJZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-methyl-1H-pyrazole-5-carbaldehyde . For instance, its stability could be affected by exposure to light or high temperatures. Its efficacy could also be influenced by the presence of other competing molecules in the environment.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction can influence the enzyme’s activity, potentially leading to changes in metabolic pathways. Additionally, this compound can form Schiff bases with amino groups in proteins, affecting their structure and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to inhibition or activation of their activity. For instance, its interaction with aldehyde dehydrogenase can inhibit the enzyme’s activity, affecting the oxidation of aldehydes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase, influencing the oxidation of aldehydes. This compound can also affect the levels of metabolites and metabolic flux, leading to changes in energy production and other cellular processes. The interactions with cofactors and other biomolecules are crucial for its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its activity and effects. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its activity and interactions with biomolecules. The distribution of this compound within tissues can also affect its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the formyl group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antibacterial, antifungal, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-Methylpyrazole-5-carbaldehyde
  • 2-Methyl-2H-pyrazole-3-carbaldehyde

Comparison: 1-Methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For example, the position of the methyl and formyl groups can significantly influence the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-5(4-8)2-3-6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJRANFZSWDUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427114
Record name 1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-33-9
Record name 1-Methyl-1H-pyrazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27258-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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